molecular formula C8H8FN5S B3128138 1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 338780-98-6

1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No. B3128138
CAS RN: 338780-98-6
M. Wt: 225.25 g/mol
InChI Key: GLFQZXKRMHAZBU-UHFFFAOYSA-N
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Description

1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using various methods.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of triazole derivatives via microwave-assisted Fries rearrangement has been developed. This method underscores the compound's potential as a strategic intermediate in synthesizing benzamides, demonstrating its utility in facilitating environmentally friendly and efficient chemical transformations (Moreno-Fuquen et al., 2019).

Antimicrobial Activities

Derivatives of 1,2,4-triazoles, obtained through reactions starting from isonicotinic acid hydrazide, have been evaluated for their antimicrobial activities. This research highlights the compound's potential as a scaffold for developing new antimicrobial agents, providing a basis for further exploration into its therapeutic applications (Bayrak et al., 2009).

Herbicidal Activity

The preparation of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds and their evaluation for herbicidal activity indicate the potential agricultural applications of triazole derivatives. These compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their utility in developing new agrochemicals (Moran, 2003).

Antiproliferative Activity

The synthesis of fluorinated 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines and their evaluation against various cancer cell lines demonstrate the compound's potential in anticancer research. This study provides a foundation for further investigation into the antiproliferative mechanisms and therapeutic applications of these compounds (Dolzhenko et al., 2008).

Surface Activity and Antimicrobial Properties

The synthesis of 1,2,4-triazole derivatives and their evaluation as antimicrobial agents and surface-active agents point towards the compound's multifaceted applications. These findings suggest potential uses in developing antimicrobial coatings or formulations with enhanced surface properties (El-Sayed, 2006).

properties

IUPAC Name

2-(6-fluoropyridin-2-yl)-5-methylsulfanyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5S/c1-15-8-12-7(10)14(13-8)6-4-2-3-5(9)11-6/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFQZXKRMHAZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=N1)N)C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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